molecular formula C12H13NO B060391 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine CAS No. 174187-07-6

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

Cat. No. B060391
M. Wt: 187.24 g/mol
InChI Key: WVRHKNJJKUUMBS-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine is a chemical compound that is part of the dihydrobenzofuran family. It is studied for its chemical and physical properties and its synthesis involves complex chemical reactions. The compound is related to other dihydrobenzofurans which have been analyzed for their potential in medicinal chemistry and other applications.

Synthesis Analysis

The synthesis of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine and related compounds involves various chemical reactions. One method includes the use of tetrahydrobenzodifuran functionalities as bioisosteres in hallucinogenic phenylalkylamines derivatives, which are evaluated for activity in various assays (Monte et al., 1996). Another method describes the preparation of similar compounds through acid-catalyzed [3,3]-sigmatropic rearrangement of O-aryloximes (Guzzo et al., 2003).

Scientific Research Applications

Antitubercular and Antidiabetic Agents

  • The synthesis and evaluation of cycloalkyl fused 2-aminopyrimidines, including derivatives of tetrahydro-dibenzofuran, have been explored for their potential as antitubercular and antidiabetic agents. Some compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis and showed promising inhibition of α-glucosidase and glycogen phosphorylase enzymes, suggesting a therapeutic potential for diabetic TB patients (Singh et al., 2011).

Nonlinear Optical Materials

  • Novel materials derived from N,N-diphenyl-tetrahydro-dibenzofuran-ylamine have been synthesized for second-harmonic generation (SHG), a key process in nonlinear optics. These compounds exhibit SHG efficiency several times that of urea, making them potential candidates for applications in optical devices and materials science (Kawamata et al., 2003).

Synthesis of Fluorinated Derivatives

  • A methodology for preparing fluorinated derivatives of tetrahydro-dibenzofuran via sigmatropic rearrangement has been developed. This work illustrates the versatility of tetrahydro-dibenzofuran derivatives in organic synthesis, especially for introducing fluorine atoms into complex molecules (Guzzo et al., 2003).

Antiviral Activity

  • The synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, involving derivatives of dibenzofuran, demonstrates potential antiviral activities against Tobacco mosaic virus (TMV). This highlights the application of dibenzofuran derivatives in the development of new antiviral agents (Luo et al., 2012).

Antibacterial and Anti-inflammatory Agents

  • New dibenzofurans isolated from Pilidiostigma glabrum showed potent antibacterial activity against several Gram-positive strains and inhibited the synthesis of nitric oxide and PGE2, indicating potential for wound healing applications (Shou et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

  • Derivatives of dibenzofuran, designed and synthesized for use in red phosphorescent OLEDs, have shown to significantly enhance the efficiency of these devices, demonstrating the material science applications of dibenzofuran derivatives (Liu et al., 2016).

properties

IUPAC Name

6,7,8,9-tetrahydrodibenzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6H,1-2,4,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRHKNJJKUUMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390225
Record name 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine

CAS RN

174187-07-6
Record name 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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